molecular formula C9H14N2 B12521561 4-[(2R)-2-Aminopropyl]aniline CAS No. 736081-33-7

4-[(2R)-2-Aminopropyl]aniline

Cat. No.: B12521561
CAS No.: 736081-33-7
M. Wt: 150.22 g/mol
InChI Key: UXAZIFYAGDKABZ-SSDOTTSWSA-N
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Description

4-[(2R)-2-Aminopropyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group and a 2-aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-2-Aminopropyl]aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group on a nitrobenzene derivative can be reduced using reagents such as zinc, tin, or iron in the presence of hydrochloric acid . Another method involves nucleophilic aromatic substitution, where an aryl halide is converted to an aniline derivative using sodium amide in ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction of nitro compounds. The process may include catalytic hydrogenation using palladium on activated carbon as a catalyst. This method is preferred for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(2R)-2-Aminopropyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(2R)-2-Aminopropyl]aniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The benzene ring can undergo π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2R)-2-Aminopropyl]aniline is unique due to the presence of the 2-aminopropyl group, which imparts additional steric and electronic properties. This makes it more versatile in chemical reactions and potentially more active in biological systems compared to simpler aniline derivatives .

Properties

CAS No.

736081-33-7

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-[(2R)-2-aminopropyl]aniline

InChI

InChI=1S/C9H14N2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,10-11H2,1H3/t7-/m1/s1

InChI Key

UXAZIFYAGDKABZ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)N)N

Canonical SMILES

CC(CC1=CC=C(C=C1)N)N

Origin of Product

United States

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